molecular formula C11H14BrN B15319707 2-(2-Bromo-4-methylphenyl)pyrrolidine

2-(2-Bromo-4-methylphenyl)pyrrolidine

Cat. No.: B15319707
M. Wt: 240.14 g/mol
InChI Key: CDDFIPUZWXOWDT-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenyl)pyrrolidine is a chiral pyrrolidine derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring substituted at the 2-position with a 2-bromo-4-methylphenyl group, a structure common in the asymmetric synthesis of more complex molecules . Pyrrolidine rings are privileged structures in medicinal chemistry, frequently found in bioactive molecules and pharmaceuticals . The specific stereochemistry of this scaffold is critical for its application, particularly in the synthesis of enantiomerically pure compounds. The related (S)-enantiomer (CAS 1213698-66-8) and (R)-enantiomer are available from suppliers . The bromine atom on the phenyl ring makes this compound a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of complex molecular architectures . Researchers utilize this and related 2-arylpyrrolidines in the development of novel chemical entities for biological evaluation . Please Note: This compound is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-(2-bromo-4-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

CDDFIPUZWXOWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenyl)pyrrolidine typically involves the reaction of 2-bromo-4-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a) 2-Arylpyrrolidine Derivatives
  • 2-(2-Hydroxynaphthalen-1-yl)pyrrolidine: This compound features a hydroxyl-substituted naphthalene group. However, bromine’s electron-withdrawing nature in 2-(2-Bromo-4-methylphenyl)pyrrolidine may stabilize the aromatic ring against nucleophilic attack, unlike the hydroxyl group, which can act as a leaving group under acidic conditions .
  • Trans-3,4-bis[2-(hydroxymethyl)pyrrolidine]cyclobut-3-ene : The hydroxymethyl groups in this derivative improve water solubility and enable participation in hydrogen bonding, critical for molecular recognition applications. In contrast, the bromine and methyl groups in the target compound reduce polarity, favoring lipid membrane permeability, which is advantageous in drug design .
b) Halogen-Substituted Pyrrolidines
  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: Chlorine substituents (electron-withdrawing) lower electron density on the aromatic ring, similar to bromine. However, bromine’s larger atomic size may sterically hinder reactions or increase molecular weight (e.g., Br: ~80 g/mol vs. Cl: ~35 g/mol), affecting melting points and crystallinity. For example, brominated analogs in exhibit molecular weights of ~466–545 g/mol, with melting points up to 287°C, while chlorinated variants show comparable ranges .
c) Methyl-Substituted Pyrrolidines
  • The methyl group enhances lipophilicity, as seen in the target compound, but without bromine’s electronic effects, reactivity diverges in cross-coupling reactions .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, ¹H NMR)
This compound Br (2-), CH₃ (4-) ~280 (estimated) N/A N/A δH ~2.3 (CH₃), δH ~7.5–8.0 (Ar-H)
2-(2-Hydroxynaphthalen-1-yl)pyrrolidine OH (naphthyl) ~255 268–275 67–81 IR: 3200–3400 cm⁻¹ (OH stretch)
2-Amino-4-(2-Cl-5-Ph-pyridin-3-yl)pyridine Cl (2-), Ph (5-) 466–545 268–287 67–81 ¹H NMR: δH ~8.5 (pyridine-H)
3,4-bis[2-(hydroxymethyl)pyrrolidine] CH₂OH (trans) ~350 N/A N/A ¹H NMR: δH ~3.6 (CH₂OH), δH ~4.1 (N–H)

Notes:

  • Bromine increases molecular weight significantly compared to hydroxyl or methyl groups.
  • Methyl groups lower melting points relative to polar substituents (e.g., hydroxyl or nitro groups) due to reduced intermolecular forces .

Q & A

Basic: What are the standard synthetic routes for 2-(2-Bromo-4-methylphenyl)pyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves coupling a brominated aryl halide with a pyrrolidine precursor via Buchwald-Hartwig amination or Ullmann-type reactions. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require rigorous drying to avoid side reactions.
  • Temperature control : Reactions often proceed at 80–110°C to balance kinetics and thermal decomposition risks .
    Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are critical for isolating high-purity (>95%) product .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., bromine-induced deshielding in aromatic protons) and pyrrolidine ring conformation .
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXTL or SHELXL software) resolves absolute stereochemistry and intermolecular interactions. For example, monoclinic systems (space group P2₁/c) with unit-cell parameters (e.g., a = 9.81 Å, β = 92.94°) are common for brominated analogs .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ≈ 265 [M+H]⁺) and fragmentation patterns .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles are mandatory. Respiratory protection (N95 masks) is required if airborne particulates are generated .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid contact with oxidizing agents .
  • Spill management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced: How can enantiomeric purity be optimized in asymmetric synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce stereoselectivity during pyrrolidine ring formation .
  • Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for reducing imine intermediates, achieving >90% enantiomeric excess (ee) .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm quantifies ee. Adjust mobile phase (hexane/isopropanol) to resolve enantiomers .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response standardization : Use Hill slope analysis to differentiate true activity from assay artifacts. For example, discrepancies in IC₅₀ values may arise from varying cell lines (e.g., HEK293 vs. HeLa) .
  • Structural analogs : Compare with halogenated analogs (e.g., 4-Bromo-2-iodo-pyrrolidine derivatives) to identify substituent effects on target binding .
  • Control experiments : Include scrambled or deuterated analogs to rule out nonspecific interactions .

Advanced: What computational strategies predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., GPCRs or kinases). Focus on halogen bonding between bromine and backbone carbonyls .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with activity data to design optimized derivatives .

Advanced: How to design derivatives for enhanced metabolic stability?

Methodological Answer:

  • Bioisosteric replacement : Substitute the bromine atom with CF₃ or OCF₃ to reduce CYP450-mediated oxidation .
  • Pro-drug strategies : Introduce ester or carbamate moieties at the pyrrolidine nitrogen to improve bioavailability .
  • In vitro ADME profiling : Use liver microsomes (human/rat) to quantify intrinsic clearance. Prioritize derivatives with t₁/₂ > 60 min .

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